Padnarsertib

Description

Properties

IUPAC Name |

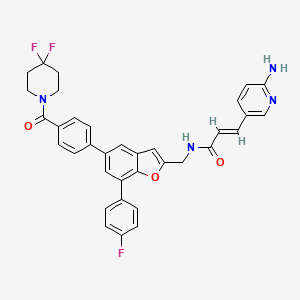

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFOPLWJZULAQD-SWGQDTFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643913-93-2 | |

| Record name | KPT-9274 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PADNARSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Padnarsertib: A Dual Inhibitor of PAK4 and NAMPT with Potent Anti-Neoplastic Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Padnarsertib (also known as KPT-9274) is a first-in-class, orally bioavailable small molecule that exhibits a unique dual mechanism of action by targeting two critical proteins implicated in cancer development and progression: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1] This dual inhibition leads to synergistic anti-tumor effects through distinct but complementary pathways, including the disruption of oncogenic signaling, induction of metabolic stress, and cell cycle arrest, ultimately culminating in apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.

Introduction

The development of targeted therapies has revolutionized oncology, offering the potential for more effective and less toxic treatments. This compound represents a novel approach in this paradigm by simultaneously inhibiting two key enzymes that are often dysregulated in a wide range of human cancers.[1]

-

p21-Activated Kinase 4 (PAK4): A serine/threonine kinase that is a key downstream effector of small Rho GTPases, particularly Cdc42. PAK4 is overexpressed in numerous cancers and plays a crucial role in regulating cell proliferation, survival, migration, and invasion.[1] It is a central node in several oncogenic signaling pathways, including the Wnt/β-catenin pathway.

-

Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells have a high metabolic demand and are often heavily reliant on the NAMPT-mediated salvage pathway for their NAD+ supply, which is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling.[1]

By targeting both PAK4 and NAMPT, this compound presents a multi-pronged attack on cancer cells, addressing both oncogenic signaling and metabolic vulnerabilities.

Core Mechanism of Action

This compound's anti-neoplastic activity stems from its ability to concurrently inhibit PAK4 and NAMPT.

Inhibition of PAK4 Signaling

This compound functions as an allosteric inhibitor of PAK4, leading to its destabilization and subsequent degradation. This disrupts the downstream signaling cascades that are aberrantly activated in cancer cells.

One of the most critical pathways affected by PAK4 inhibition is the Wnt/β-catenin signaling pathway . PAK4 has been shown to interact with and phosphorylate β-catenin, a key transcriptional co-activator in this pathway. This phosphorylation stabilizes β-catenin and promotes its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.

By inducing the degradation of PAK4, this compound effectively reduces the phosphorylation and subsequent nuclear accumulation of β-catenin, thereby downregulating the expression of its target genes and inhibiting cancer cell proliferation.[2]

Inhibition of NAMPT and NAD+ Depletion

This compound is a potent inhibitor of the enzymatic activity of NAMPT.[2] As the rate-limiting enzyme in the NAD+ salvage pathway, its inhibition leads to a rapid depletion of intracellular NAD+ levels. This has profound consequences for cancer cells due to the multifaceted roles of NAD+:

-

Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, particularly in glycolysis and oxidative phosphorylation. Its depletion disrupts cellular energy production, leading to a state of metabolic crisis and ultimately cell death.

-

Impaired DNA Repair: NAD+ is a substrate for poly (ADP-ribose) polymerases (PARPs), enzymes that are critical for DNA damage repair. Reduced NAD+ levels compromise the activity of PARPs, rendering cancer cells more susceptible to DNA damage and apoptosis.

-

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses. The inhibition of NAMPT and subsequent NAD+ depletion leads to the inactivation of sirtuins, further contributing to cellular dysfunction.

The co-inhibition of PAK4 and NAMPT by this compound creates a synergistic anti-tumor effect. The disruption of oncogenic signaling by PAK4 inhibition is complemented by the induction of metabolic catastrophe and inhibition of DNA repair resulting from NAMPT inhibition.[1]

Quantitative Data

The potency of this compound has been evaluated in various preclinical studies. The following tables summarize the available quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| NAMPT | Cell-free enzymatic | <100 | [3] |

| NAMPT | Cell-free enzymatic | 120 | [2][3][4] |

Table 1: In Vitro Inhibitory Activity of this compound against NAMPT.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) | Reference |

| Caki-1 | Renal Cell Carcinoma | 600 | 72 | [4] |

| 786-0 | Renal Cell Carcinoma | 570 | 72 | [4] |

| RPTEC | Normal Kidney (non-malignant) | 1300 | 72 | [4] |

Table 2: Cell Viability IC50 Values of this compound in Cancer and Normal Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

NAMPT Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant NAMPT.

Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, which is then converted to a fluorescent derivative for quantification.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

HEPES buffer (pH 8.0)

-

MgCl2

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

This compound (or other test inhibitors) dissolved in DMSO

-

2M KOH

-

20% Acetophenone in DMSO

-

88% Formic Acid

-

96-well black flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 12 mM MgCl2, 2 mM DTT, 2 mM ATP, >0.4 mM PRPP, and 0.02% BSA.

-

Prepare serial dilutions of this compound in the reaction buffer. The final DMSO concentration should not exceed 1%.

-

Add 20 µL of the reaction buffer with or without this compound to the wells of a 96-well plate.

-

Add a solution of recombinant NAMPT enzyme to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 4.5 µL of NAM (final concentration of 5 µM).

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

Stop the reaction and develop the fluorescent signal by adding 10 µL of 2M KOH and 10 µL of 20% acetophenone in DMSO.

-

Incubate on ice for 2 minutes.

-

Add 45 µL of 88% formic acid and incubate at 37°C for 10 minutes.

-

Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

-

Calculate the IC50 value by plotting the percent inhibition versus the log concentration of this compound.

Western Blot Analysis for β-catenin and c-Myc

Objective: To assess the effect of this compound on the protein expression levels of β-catenin and its downstream target c-Myc in cancer cells.

Principle: This technique uses specific antibodies to detect the target proteins that have been separated by size using gel electrophoresis and transferred to a membrane.

Materials:

-

Cancer cell lines (e.g., Caki-1, 786-0)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-c-Myc, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, c-Myc, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.[5][6][7][8][9]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Figure 1: Dual mechanism of action of this compound.

Figure 2: Experimental workflow for Western Blot analysis.

Figure 3: Experimental workflow for MTT cell viability assay.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action that simultaneously targets the oncogenic signaling of PAK4 and the metabolic vulnerability of cancer cells through the inhibition of NAMPT. This multifaceted approach has demonstrated significant preclinical efficacy in various cancer models. The detailed understanding of its mechanism of action, supported by robust experimental data, provides a strong rationale for its continued clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and its potential as a next-generation targeted therapy for cancer.

References

- 1. karyopharm.com [karyopharm.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

KPT-9274: A Dual Inhibitor of PAK4 and NAMPT for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-9274, also known as padnarsertib, is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1] This unique mechanism of action targets two critical pathways involved in cancer cell proliferation, survival, metabolism, and DNA repair.[1] By simultaneously inhibiting both PAK4 and NAMPT, KPT-9274 has demonstrated synergistic anti-tumor effects in a range of preclinical cancer models, making it a compound of significant interest for oncology research and development.[1][2] This technical guide provides a comprehensive overview of KPT-9274, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

KPT-9274 exerts its anti-cancer effects through the concurrent inhibition of two key proteins:

-

p21-activated kinase 4 (PAK4): A serine/threonine kinase that is a downstream effector of the Rho GTPases, Cdc42 and Rac1.[3] PAK4 is implicated in numerous fundamental cellular processes, including cell motility, proliferation, and survival.[3][4] It plays a crucial role in oncogenic signaling by interacting with key pathways such as the Wnt/β-catenin and Ras/Erk pathways.[5][6] Inhibition of PAK4 by KPT-9274 leads to the suppression of β-catenin, a key mediator of tumor growth and immune suppression.[2][6]

-

Nicotinamide phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[7] Cancer cells have high metabolic demands and an increased reliance on the NAMPT-dependent pathway for NAD+ regeneration to fuel energy metabolism and DNA repair processes.[7][8] By inhibiting NAMPT, KPT-9274 depletes cellular NAD+ levels, leading to energy depletion, cell cycle arrest, and ultimately, apoptosis.[1][7]

The dual inhibition of PAK4 and NAMPT may lead to synergistic anti-tumor effects through energy depletion, inhibition of DNA repair, cell cycle arrest, and inhibition of proliferation.[1]

Signaling Pathways and Mechanism of KPT-9274

The following diagrams illustrate the signaling pathways affected by KPT-9274 and its dual inhibitory mechanism.

Caption: A simplified diagram of the PAK4 signaling pathway, highlighting its role in cell proliferation and survival.

Caption: The NAMPT-mediated NAD+ salvage pathway, crucial for cellular energy and DNA repair.

Caption: KPT-9274's dual inhibitory action on PAK4 and NAMPT pathways, leading to apoptosis.

Quantitative Preclinical Data

The preclinical efficacy of KPT-9274 has been evaluated across various cancer types. The following tables summarize key quantitative data.

In Vitro Efficacy: IC50 Values

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Citation |

| Caki-1 | Renal Cell Carcinoma | 600 | 72 | [4] |

| 786-O | Renal Cell Carcinoma | 570 | 72 | [4] |

| Cell-free | NAMPT Enzymatic Assay | ~120 | N/A | [9] |

| Cell-based | Intracellular NAD Regeneration | ~50 | N/A | [9] |

In Vivo Efficacy: Xenograft Models

| Xenograft Model | Cancer Type | Treatment and Dosage | Tumor Growth Inhibition | Citation |

| 786-O | Renal Cell Carcinoma | 100 mg/kg or 200 mg/kg, twice daily (oral gavage) | Dose-dependent inhibition of tumor growth.[4] | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 150 mg/kg, twice daily, 4 days/week (oral) | Almost a five-fold reduction in tumor volume and weight.[10] | [10] |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Not specified in abstract | Approximately 50% reduction in tumor volumes.[11] | [11] |

Pharmacokinetic Parameters

| Species | Administration | Dose | Key Findings | Citation |

| Mouse | Oral gavage | 200 mg/kg | Plasma: 10,757 ng/mL; Tumor: 10,647 ng/mL (8 hours after last dose).[12] | [12] |

| Dog | Oral | 4.5 mg/kg | Dose-proportional pharmacokinetics up to this dose.[9] Severe adverse events observed at this level.[9] | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of KPT-9274.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Caption: A step-by-step workflow for performing a cell viability MTT assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of KPT-9274 or DMSO as a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells with KPT-9274 at the desired concentration and for the specified duration (e.g., 5 µM for 72 hours).[4]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with KPT-9274 (e.g., 5 µM for 72 hours).[4]

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Rehydration: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add PI solution to a final concentration of 50 µg/mL.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Immunoblotting (Western Blot)

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with KPT-9274 for the desired time (e.g., 72 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PAK4, p-PAK4, β-catenin, Cyclin D1, c-Myc, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Study

Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 500,000 786-O cells) into the flank of nude mice.[4]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, KPT-9274 at 100 mg/kg, KPT-9274 at 200 mg/kg). Administer KPT-9274 orally by gavage, for example, twice daily.[4]

-

Monitoring: Measure tumor volume with calipers regularly (e.g., weekly) and monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

Clinical Development

A Phase 1 clinical trial (NCT02702492) was initiated to evaluate the safety, tolerability, and efficacy of KPT-9274 in patients with advanced solid malignancies and non-Hodgkin's lymphoma.[6][13] The trial was designed as a dose-escalation study of KPT-9274 as a single agent and in combination with niacin.[9] However, the trial was terminated by the sponsor.[13][14]

Conclusion

KPT-9274 represents a novel therapeutic strategy by dually targeting the PAK4 and NAMPT pathways, which are critical for cancer cell survival and proliferation. Preclinical studies have demonstrated its potent anti-tumor activity across a variety of cancer models. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of KPT-9274 and the development of related dual-inhibitor strategies in oncology.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. investors.karyopharm.com [investors.karyopharm.com]

- 7. karyopharm.com [karyopharm.com]

- 8. karyopharm.com [karyopharm.com]

- 9. Portico [access.portico.org]

- 10. researchgate.net [researchgate.net]

- 11. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Clinical Trial: NCT02702492 - My Cancer Genome [mycancergenome.org]

- 14. Karyopharm’s KPT-9274 chances to next stage of development plunge [clinicaltrialsarena.com]

Padnarsertib: A Dual Inhibitor Targeting Core Cellular Pathways in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Padnarsertib (also known as KPT-9274) is an orally bioavailable small molecule inhibitor with a novel dual mechanism of action, targeting two critical nodes in cancer cell signaling and metabolism: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This dual inhibition leads to a multifaceted anti-tumor effect, impacting cell proliferation, survival, motility, and metabolic homeostasis. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling networks.

Core Cellular Targets and Signaling Pathways

This compound's anti-neoplastic activity stems from its simultaneous inhibition of two distinct but crucial cellular proteins: PAK4 and NAMPT.

The PAK4 Signaling Axis

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is a key effector of small Rho GTPases, particularly Cdc42.[1] Overexpressed in a variety of solid tumors and hematological malignancies, including non-Hodgkin's lymphoma, PAK4 plays a significant role in promoting cancer cell proliferation, survival, and metastasis.[2][3] Upstream regulators of PAK4 in cancer include KRAS and CDK15.[4]

This compound's inhibition of PAK4 disrupts several downstream signaling cascades:

-

Wnt/β-catenin Pathway: PAK4 directly phosphorylates β-catenin at Ser675, promoting its stabilization and nuclear translocation, where it acts as a transcriptional co-activator of genes involved in cell proliferation and survival.[5] this compound attenuates this pathway, leading to decreased β-catenin signaling.[6]

-

Apoptosis Regulation: PAK4 can phosphorylate the pro-apoptotic protein Bad, inactivating it and thereby promoting cell survival.[7] Inhibition of PAK4 by this compound can restore the pro-apoptotic function of Bad.

-

Cytoskeletal Dynamics: PAK4 influences cytoskeletal organization and cell motility through its interaction with and activation of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a key regulator of actin depolymerization.[5][8]

-

Crosstalk with Other Pathways: PAK4 signaling intersects with other major oncogenic pathways, including the MAPK and PI3K/AKT pathways, further amplifying its role in cancer progression.[5]

The NAMPT-Mediated NAD+ Salvage Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[9] Cancer cells, with their high metabolic demands, are particularly dependent on this pathway for a continuous supply of NAD+.[10] NAD+ is an essential cofactor for numerous cellular processes, including:

-

Redox Reactions: NAD+ is a critical electron carrier in glycolysis and the tricarboxylic acid (TCA) cycle, central to cellular energy production (ATP).

-

NAD+-Dependent Enzymes: NAD+ is a substrate for several families of enzymes crucial for cell survival and DNA repair, including:

-

Poly(ADP-ribose) polymerases (PARPs): Involved in DNA damage repair.

-

Sirtuins (SIRTs): A class of deacetylases that regulate gene expression, metabolism, and stress responses. Inhibition of NAMPT has been shown to reduce the expression of SIRT1.[11]

-

Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ levels.[11] This has profound consequences for cancer cells, including:

-

Metabolic Crisis: Depletion of NAD+ disrupts glycolysis and the TCA cycle, leading to a sharp decrease in ATP production.[9]

-

Inhibition of NAD+-Dependent Enzymes: Reduced NAD+ availability impairs the function of PARPs and sirtuins, compromising the cell's ability to repair DNA damage and respond to stress.[12]

-

Induction of Apoptosis: The culmination of metabolic collapse and impaired stress responses triggers programmed cell death (apoptosis) in cancer cells.[11]

Quantitative Data on this compound's Activity

The following table summarizes key quantitative data regarding the inhibitory activity of this compound in various cancer cell lines.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (PAK4) | - | <100 nM | [6] |

| IC50 (NAMPT) | - | 120 nM | [6] |

| IC50 (Cell Viability) | Glioma Cell Lines (U251-HF, LN229) | 0.1 - 1.0 µM | [2] |

| Glioma Stem-like Cells (GSCs) | 0.1 - 1.0 µM | [2] | |

| Non-Hodgkin's Lymphoma Cell Lines | Varies by cell line | [3] | |

| In Vivo Administration | Mouse Xenograft Model | 100 mg/kg or 200 mg/kg (oral, twice daily) | [6] |

| Plasma Concentration (Mouse) | 8 hours post-dose (200 mg/kg) | 10757 ng/mL | [6] |

| Tumor Concentration (Mouse) | 8 hours post-dose (200 mg/kg) | 10647 ng/mL | [6] |

Signaling Pathway and Experimental Workflow Diagrams

This compound's Impact on the PAK4 Signaling Pathway

Caption: The PAK4 signaling pathway and its inhibition by this compound.

The NAMPT-Mediated NAD+ Salvage Pathway and its Inhibition

Caption: The NAMPT-mediated NAD+ salvage pathway and its disruption by this compound.

Experimental Workflow for Assessing this compound's Effects

Caption: A generalized experimental workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of this compound in adherent cancer cell lines.

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a 2X serial dilution of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.[13]

-

Western Blot Analysis for PAK4 and β-catenin

This protocol outlines the detection of total and phosphorylated forms of target proteins.

-

Cell Lysis:

-

Culture and treat cells with this compound as desired.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Confirm transfer by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-PAK4, anti-phospho-β-catenin (Ser675), anti-β-catenin, anti-GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Intracellular NAD+/NADH Measurement Assay

This protocol provides a method for quantifying the impact of this compound on the intracellular NAD+ pool.

-

Cell Treatment and Extraction:

-

Seed and treat cells with this compound in a 96-well plate as described for the cell viability assay.

-

At the end of the treatment period, wash the cells with cold PBS.

-

Extract NAD+/NADH using an acid/base extraction procedure according to the manufacturer's instructions of a commercially available NAD/NADH quantification kit. Typically, this involves lysis in an acidic buffer for NAD+ extraction and an alkaline buffer for NADH extraction.

-

-

Assay Procedure:

-

Neutralize the extracts.

-

Add the extracts to a 96-well plate along with NAD+ or NADH standards.

-

Add the enzyme cycling reaction mix, which contains an enzyme that specifically recognizes NAD+ or NADH to generate a product.

-

Incubate at room temperature for the recommended time.

-

-

Measurement:

-

Measure the absorbance or fluorescence of the reaction product using a microplate reader at the appropriate wavelength.

-

Calculate the concentrations of NAD+ and NADH based on the standard curve.

-

Normalize the values to the protein concentration of a parallel set of wells.[6]

-

Conclusion

This compound represents a promising therapeutic agent with a unique dual-targeting mechanism that simultaneously disrupts key oncogenic signaling and metabolic pathways. By inhibiting PAK4, it attenuates pro-proliferative and anti-apoptotic signals, while its inhibition of NAMPT induces a metabolic crisis in cancer cells by depleting the essential cofactor NAD+. The in-depth understanding of these affected cellular pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development and optimal clinical application of this compound and other dual-acting inhibitors in oncology.

References

- 1. PAK4 in cancer development: Emerging player and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. pnas.org [pnas.org]

- 8. P21 activated kinases: Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Dual-Pronged Attack of Padnarsertib on the Cell Cycle: A Technical Guide

For Immediate Release

An In-Depth Analysis of Padnarsertib (KPT-9274) and its Role in Inducing Cell Cycle Arrest in Cancerous Cells.

This technical guide provides a comprehensive overview of the mechanism of action of this compound (KPT-9274), a novel anti-cancer agent, with a specific focus on its ability to induce cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

This compound is a first-in-class, orally bioavailable small molecule that exhibits a dual inhibitory function against two key proteins implicated in cancer development and progression: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] This dual inhibition strategy culminates in a potent anti-proliferative effect, a significant component of which is the induction of cell cycle arrest, primarily at the G2/M checkpoint.

Mechanism of Action: A Two-Pronged Assault

This compound's efficacy stems from its simultaneous disruption of two distinct but crucial cellular pathways.

1. Inhibition of PAK4 Signaling:

PAK4 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a pivotal role in regulating cell proliferation, survival, and motility.[1][2] this compound's inhibition of PAK4 has been shown to attenuate the Wnt/β-catenin signaling pathway.[1] This leads to a reduction in nuclear β-catenin levels and, consequently, a decrease in the expression of its downstream transcriptional targets, including the cell cycle regulator Cyclin D1 and the proto-oncogene c-Myc.[1][3] Cyclin D1 is a key protein in the G1 phase of the cell cycle, and its downregulation can contribute to cell cycle arrest.

2. Inhibition of NAMPT and NAD+ Depletion:

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][4] Cancer cells, with their high metabolic and proliferative rates, are heavily dependent on a constant supply of NAD+ for energy production and DNA repair.[4] By inhibiting NAMPT, this compound effectively depletes the intracellular NAD+ pool.[1][5] This metabolic stress not only hampers the cancer cells' ability to generate ATP but also impairs the function of NAD+-dependent enzymes, ultimately contributing to cell cycle arrest and apoptosis.[1][4][5]

Induction of G2/M Cell Cycle Arrest

A key consequence of this compound's dual inhibitory action is the induction of cell cycle arrest at the G2/M transition phase. Studies in renal cell carcinoma (RCC) have demonstrated that treatment with this compound leads to a significant increase in the population of cells in the G2/M phase.[1] This arrest prevents damaged cells from entering mitosis, thereby averting the propagation of genetic abnormalities. While the precise molecular mechanism linking PAK4 and NAMPT inhibition to the G2/M checkpoint machinery is still under investigation, the disruption of key signaling and metabolic pathways undoubtedly plays a central role.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound (KPT-9274).

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Cell Line(s) | Reference |

| PAK4 | Kinase Assay | <100 nM | - | [1] |

| NAMPT | Enzymatic Assay | ~120 nM | - | [1] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Cancer Type | Treatment Duration | IC50 | Reference |

| Caki-1 | Renal Cell Carcinoma | 72 hours | 600 nM | [1] |

| 786-O | Renal Cell Carcinoma | 72 hours | 570 nM | [1] |

Key Experiments: Methodological Overview

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This experiment is fundamental to determining the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., RCC cell lines Caki-1 or 786-O) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes).

-

Fixation: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data. Gate on single cells to exclude doublets and debris. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Mechanism of this compound's dual inhibition of PAK4 and NAMPT leading to cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound represents a promising therapeutic strategy by uniquely targeting both cellular signaling and metabolism. Its ability to induce G2/M cell cycle arrest, driven by the dual inhibition of PAK4 and NAMPT, underscores its potential as a potent anti-cancer agent. Further research is warranted to fully elucidate the intricate molecular details of this compound-induced cell cycle arrest and to explore its efficacy in a broader range of malignancies.

References

- 1. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Padnarsertib-Induced Apoptosis in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Padnarsertib (formerly KPT-9274) is an orally bioavailable small molecule inhibitor with a novel dual-targeting mechanism against p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] This dual inhibition disrupts critical cancer cell signaling pathways related to proliferation, survival, and metabolism, ultimately leading to cell cycle arrest and apoptosis.[3][4] This document provides an in-depth technical overview of the mechanisms underlying this compound-induced apoptosis, summarizes key quantitative data, outlines typical experimental protocols for its evaluation, and visualizes the core signaling pathways involved.

Core Mechanism of Action

This compound exerts its antineoplastic activity through the simultaneous inhibition of two distinct molecular targets that are often overexpressed in various cancers:[1]

-

PAK4 (p21-activated kinase 4): A serine/threonine kinase that plays a crucial role in regulating cell motility, proliferation, and survival.[1] By binding to PAK4, this compound destabilizes the protein, leading to its degradation and the subsequent inhibition of its downstream signaling pathways.[1]

-

NAMPT (Nicotinamide Phosphoribosyltransferase): The rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) synthesis.[2] NAD+ is a vital coenzyme for cellular metabolism and energy production, and cancer cells have a high demand for it to sustain rapid proliferation.[1] Inhibition of NAMPT by this compound depletes the intracellular NAD+ pool, triggering metabolic stress and cell death.[1]

The convergence of these two inhibitory actions—disrupting survival signals via PAK4 inhibition and inducing a metabolic crisis via NAMPT inhibition—results in a potent induction of apoptosis in cancer cells.[3][4]

Signaling Pathways of this compound-Induced Apoptosis

The antitumor effects of this compound are mediated by the downstream consequences of its dual-target inhibition. These pathways ultimately converge on the intrinsic apoptosis cascade.

Dual Inhibition Pathway

This compound's initial action is the concurrent inhibition of PAK4 and NAMPT. This dual-hit mechanism is foundational to its efficacy, as it attacks both a key survival signaling pathway and a critical metabolic pathway.

Convergence on Apoptotic Cascade

The inhibition of PAK4/β-catenin signaling reduces the expression of anti-apoptotic proteins, while NAD+ depletion induces metabolic stress. This combination of stressors leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Quantitative Efficacy Data

This compound has demonstrated potent activity across a range of cancer cell lines. The following table summarizes key in vitro efficacy data.

| Parameter | Target | Value | Cancer Type Context | Citation |

| IC₅₀ | PAK4 | < 100 nM | General | [3] |

| IC₅₀ | NAMPT (cell-free) | ~120 nM | General | [3] |

| Effect | Cell Cycle | G2-M Transit Attenuation | Renal Cell Carcinoma (RCC) | [3] |

| Effect | Cell Viability | Attenuated | Renal Cell Carcinoma (RCC) | [3] |

| Effect | Apoptosis | Induced | Renal Cell Carcinoma (RCC) | [3] |

| Effect | Apoptosis | Induced | Pancreatic Ductal Adenocarcinoma (PDAC) | [4] |

Experimental Protocols

The evaluation of this compound-induced apoptosis typically involves a series of standard cell-based assays to quantify its effects on cell viability, cell cycle progression, and the activation of apoptotic markers.

General Experimental Workflow

A typical workflow to assess the pro-apoptotic effects of this compound is illustrated below. This multi-assay approach ensures a comprehensive characterization of the drug's mechanism of action.

Detailed Methodologies

4.2.1 Cell Viability Assay (MTT Assay) This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

4.2.2 Apoptosis Detection (Annexin V/Propidium Iodide Staining) This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points in 6-well plates.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

4.2.3 Cell Cycle Analysis (Propidium Iodide Staining) This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Model the resulting histogram data to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[6]

4.2.4 Western Blot Analysis This technique is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.

-

Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a unique dual-inhibition mechanism targeting both PAK4 and NAMPT.[2][3] This approach simultaneously disrupts pro-survival signaling and critical metabolic pathways, leading to G2/M cell cycle arrest and programmed cell death.[3] The methodologies outlined in this guide provide a robust framework for investigating its efficacy and mechanism of action in preclinical models. Future research should continue to explore biomarkers that predict sensitivity to this compound and evaluate its potential in combination therapies to overcome resistance in various malignancies.[4]

References

- 1. This compound | C35H29F3N4O3 | CID 117779453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (KPT-9274) / Karyopharm, Antengene [delta.larvol.com]

- 5. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Profile of KPT-9274: A Dual PAK4 and NAMPT Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

KPT-9274 (also known as padnarsertib) is a first-in-class, orally bioavailable small molecule that dually inhibits p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] Preclinical data have demonstrated its anti-cancer activity across a range of hematological and solid tumors, including triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), acute myeloid leukemia (AML), and pancreatic cancer.[1][5][6][7] Its mechanism involves the simultaneous disruption of key oncogenic signaling pathways and cellular energy metabolism, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[3][8][9] This document provides a comprehensive overview of the preclinical data for KPT-9274, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Core Mechanism of Action

KPT-9274's therapeutic potential stems from its unique ability to concurrently inhibit two distinct but critical targets in cancer cell survival and proliferation.

The PAK4 Signaling Axis

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and is implicated in proliferation, survival, and migration.[1][10] KPT-9274 functions as an allosteric modulator that reduces the steady-state protein levels of PAK4, rather than directly inhibiting its kinase activity.[7][10][11] This reduction in PAK4 protein disrupts several downstream oncogenic pathways:

-

Wnt/β-catenin Pathway: Inhibition of PAK4 by KPT-9274 leads to the attenuation of nuclear β-catenin and its transcriptional targets, such as cyclin D1 and c-Myc, which are crucial for cell proliferation.[3][5][8][12]

-

mTORC2 Signaling: KPT-9274 treatment has been shown to inhibit Rictor, a key component of the mTORC2 complex.[1][13][14] This leads to reduced phosphorylation of AKT at the Ser473 residue, a critical step in promoting cell survival.[1][13]

-

Cytoskeletal Dynamics: Downstream of PAK4, the phosphorylation of proteins like Cofilin is reduced, impacting cytoskeletal organization and cell motility.[11]

The NAMPT-NAD⁺ Metabolic Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme for cellular metabolism and energy production.[15] Many tumors rely heavily on this pathway for their high energetic demands.[8] KPT-9274 directly inhibits the enzymatic activity of NAMPT, leading to:[7][8]

-

NAD⁺ Depletion: A rapid decrease in intracellular NAD⁺ and NADH levels.[5][8]

-

Metabolic Crisis: Loss of mitochondrial respiration and glycolysis, depriving cancer cells of ATP.[2][6][16]

-

Induction of Apoptosis: The severe energy depletion triggers programmed cell death.[6][16]

This mechanism is particularly effective in tumors that have silenced the de novo NAD⁺ synthesis pathway enzyme, NAPRT1, making them highly dependent on NAMPT.[7][8]

In Vitro Efficacy

KPT-9274 has demonstrated potent and broad anti-cancer activity across a variety of cancer cell lines.

Antiproliferative Activity and Potency

KPT-9274 inhibits the proliferation of cancer cells with IC₅₀ values typically in the nanomolar range. It has shown minimal toxicity to normal cells in vitro.[3][7]

| Target / Process | Assay Type | Cell Line / System | IC₅₀ Value | Reference(s) |

| NAMPT Inhibition | Cell-free Enzymatic | Recombinant NAMPT | ~120 nM | [7][8][10] |

| NAD⁺ Regeneration | Cell-based | Various | ~50 nM | [7] |

| PAK4 Degradation | Cell-based | Various | ~50 nM | [7] |

| Cell Proliferation | MTS Assay | AML Cell Lines (MV4-11, HL-60, etc.) | 140 - 280 nM | [17][18] |

| Cell Proliferation | MTT Assay | RCC Cell Lines (786-O, Caki-1) | Sub-micromolar | [5] |

| Cell Proliferation | MTT Assay | TNBC Cell Lines (SUM159, MDA-MB-468) | ~300 nM (growth inhibition) | [19] |

Cellular Effects

-

Apoptosis: Treatment with KPT-9274 induces apoptosis in TNBC, RCC, and AML cell lines, as measured by Annexin V staining and cleavage of caspase-3, caspase-9, and PARP.[6][11]

-

Cell Cycle Arrest: The compound causes a significant increase in the G2/M phase of the cell cycle in RCC cells, suggesting cell cycle arrest at this stage.[8]

-

Inhibition of Metastasis: In vitro invasion and migration assays using Transwell chambers demonstrated a significant decrease in the metastatic potential of RCC cells following KPT-9274 treatment.[5][12]

In Vivo Efficacy

The antitumor activity of orally administered KPT-9274 has been validated in multiple mouse xenograft models.

Tumor Growth Inhibition in Xenograft Models

KPT-9274 demonstrates dose-dependent inhibition of tumor growth and has been shown to improve overall survival in animal models with favorable tolerability.[3][6][17]

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

| Renal Cell Carcinoma | 786-O | Nude Mice | 100 or 200 mg/kg, PO, BID | Significant, dose-dependent tumor growth inhibition. | [5][8][20] |

| Acute Myeloid Leukemia | MV4-11 | NSG Mice | Not specified | Dramatically inhibited tumor growth and improved survival. | [17][18] |

| Triple-Negative Breast | SUM159 | Nude Mice | 100 or 150 mg/kg, PO | Significant suppression of tumor growth. | [10][11] |

| Pancreatic Cancer | MIA PaCa-2 | Nude Mice | Suboptimal dose + Sotorasib | Significantly reduced tumor burden in combination. | [21] |

Pharmacodynamic & Pharmacokinetic Profile

-

On-Target Effects: Analysis of harvested tumors from treated animals confirmed on-target effects, including marked attenuation of PAK4 protein levels and downstream targets like cyclin D1.[5][20]

-

Pharmacokinetics (PK): PK studies are preliminary. In a mouse xenograft study, KPT-9274 was present at nearly equal, high concentrations in both plasma (10,757 ng/mL) and tumor tissue (10,647 ng/mL) eight hours after the final oral dose, demonstrating excellent tumor penetration.[5] In dogs, pharmacokinetics were dose-proportional up to a dose of 4.5 mg/kg.[7]

Preclinical Toxicology

KPT-9274 has shown minimal toxicity to normal cells in vitro.[3][6][22] In vivo studies in mice showed the drug was generally well-tolerated at efficacious doses.[8] However, some studies have reported potential dose-limiting toxicities, including gender-dependent anemia and nephrotoxicity in mice.[15] Importantly, co-administration of niacin (Vitamin B3) was found to mitigate these toxicities without compromising the anti-tumor efficacy of KPT-9274, likely by providing a substrate for NAD⁺ synthesis in normal cells via the NAPRT1 pathway.[7][15]

Key Experimental Methodologies

Western Blot Analysis

-

Cell Lysis: Cells treated with KPT-9274 or DMSO are harvested and lysed. Protein concentration is determined.

-

Electrophoresis: 25 µg of cell lysate is resolved by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Probing: The membrane is blocked (e.g., 5% nonfat dry milk) and probed with primary antibodies (e.g., anti-PAK4, anti-p-AKT, anti-Rictor, anti-β-catenin) overnight at 4°C.

-

Secondary Antibody & Visualization: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour, and immunocomplexes are visualized using an ECL detection kit.[1][11]

Cell Viability (MTT) Assay

-

Seeding: Cancer cells are seeded into 96-well plates (e.g., 2000-3000 cells/well).

-

Treatment: Cells are incubated with various concentrations of KPT-9274 or DMSO vehicle for 72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.

-

Solubilization & Reading: The formazan crystals are solubilized, and the absorbance is read on a plate reader to determine cell viability relative to the control.[5][11]

Transwell Invasion Assay

-

Chamber Preparation: Transwell filters are coated with Matrigel.

-

Seeding: Approximately 2.5 x 10⁴ cells are seeded into the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant. KPT-9274 or DMSO is added to both chambers.

-

Incubation: Cells are incubated for 20-24 hours.

-

Analysis: Non-invading cells on the top of the filter are removed. Invading cells on the bottom surface are fixed, stained, and counted under a microscope.[12]

Mouse Xenograft Study Workflow

Conclusion

The comprehensive preclinical data on KPT-9274 strongly support its mechanism as a dual inhibitor of PAK4 and NAMPT. It demonstrates potent in vitro and in vivo anti-tumor activity across a wide range of malignancies by concurrently disrupting oncogenic signaling and critical metabolic pathways. Its oral bioavailability and on-target effects in animal models provide a solid rationale for its continued investigation in clinical trials for patients with advanced solid tumors and lymphomas.[3][5][8]

References

- 1. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. investors.karyopharm.com [investors.karyopharm.com]

- 4. Antengene Announces Dosing of First Patient in the ATG-019 (KPT-9274) Phase 1 Trial, a First-in-Class Dual Inhibitor, for Advanced Solid Tumors and Non-Hodgkin's Lymphoma [prnewswire.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Portico [access.portico.org]

- 8. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 11. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Impact of Padnarsertib on Cellular Signaling and NAD+ Metabolism: A Technical Overview

For Immediate Release

A Deep Dive into the Mechanism of Padnarsertib, a Dual Inhibitor of PAK4 and NAMPT, and its Implications for NAD+ Dependent Processes.

This technical guide provides an in-depth analysis of the pharmacological effects of this compound, with a specific focus on its recently understood dual mechanism of action targeting both p21-activated kinase 4 (PAK4) and the critical NAD+ salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the intricate relationship between cell signaling, DNA repair, and cellular metabolism in the context of novel cancer therapeutics.

Executive Summary

This compound (formerly KPT-9274) is an orally bioavailable small molecule inhibitor with a unique dual-targeting profile.[3] Initially investigated for its role in inhibiting PAK4, a serine/threonine kinase implicated in cell proliferation and survival, it is now understood to also potently inhibit NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] This dual inhibition results in the simultaneous disruption of critical cell signaling pathways and the depletion of the essential coenzyme NAD+, leading to profound anti-neoplastic effects. This guide will dissect these mechanisms, present the available data in a structured format, detail relevant experimental protocols, and visualize the complex biological interactions.

Core Mechanisms of Action

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The most direct effect of this compound on NAD+ metabolism is its inhibition of NAMPT.[1] NAMPT is a crucial enzyme that converts nicotinamide into nicotinamide mononucleotide (NMN), a key precursor to NAD+. In many cancer cells, the NAD+ salvage pathway is upregulated to meet the high metabolic and DNA repair demands of rapid proliferation. By inhibiting NAMPT, this compound effectively cuts off this primary supply of NAD+, leading to a significant depletion of the intracellular NAD+ pool.

The consequences of NAD+ depletion are far-reaching, impacting numerous cellular processes:

-

Metabolic Crisis: NAD+ is an essential cofactor for redox reactions in glycolysis, the TCA cycle, and oxidative phosphorylation. Its depletion cripples cellular energy production.

-

Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA damage repair that use NAD+ as a substrate.[4][5][6] Reduced NAD+ levels impair PARP activity, hindering the cell's ability to repair DNA damage and potentially leading to apoptosis.

-

Sirtuin Inactivation: Sirtuins, a class of NAD+-dependent deacetylases, regulate a wide range of cellular processes, including gene expression, stress response, and metabolism. Their activity is compromised in the absence of sufficient NAD+.

Broader Implications: CDK Inhibition and DNA Damage Response

While NAMPT inhibition is the direct link to NAD+ metabolism, this compound's activity as a Cyclin-Dependent Kinase (CDK) inhibitor, particularly its role in the context of CDK12, presents a complementary mechanism that converges on the DNA damage response (DDR).

CDK12 is a transcriptional regulator that plays a pivotal role in the expression of a suite of genes involved in the homologous recombination (HR) pathway of DNA repair, including BRCA1, ATR, FANCI, and FANCD2.[7][8][9] Inhibition of CDK12 leads to a downregulation of these critical DDR genes, creating a state of "BRCAness" or HR deficiency.[8][9]

This CDK12-mediated suppression of DNA repair sensitizes cancer cells to agents that cause DNA damage. Furthermore, it creates a synthetic lethality with PARP inhibitors.[10][11][12][13] Since PARP activity is itself dependent on NAD+, the dual action of this compound (NAMPT inhibition depleting the fuel for PARP, and CDK inhibition creating a greater need for PARP-mediated repair) results in a potent synergistic anti-tumor effect.

Quantitative Data Summary

While specific clinical data on this compound's direct impact on NAD+ levels in human subjects is emerging from Phase I/II trials, preclinical data provides a clear picture of its activity.[14] The following tables summarize the key quantitative findings from in vitro studies.

| Enzyme Inhibition | IC50 (nM) | Reference Cell Lines/Assay |

| NAMPT | ~120 | Cell-free enzymatic assay |

| PAK4 | <100 | Not specified |

Table 1: In vitro inhibitory concentrations of this compound.[3]

| Cellular Effect | Observation | Exemplar Cell Lines |

| NAD+ Levels | Significant Depletion | Renal Cell Carcinoma (RCC) |

| Apoptosis | Induction | RCC cell lines |

| Cell Cycle | G2-M Transit Attenuation | RCC cell lines |

Table 2: Preclinical cellular effects of this compound.[3]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's effect on NAD+ metabolism.

Measurement of Intracellular NAD+/NADH Levels

A common and reliable method for quantifying intracellular NAD+ and NADH is the enzymatic cycling assay.[15][16][17]

Objective: To determine the absolute and relative concentrations of NAD+ and NADH in cell lysates.

Workflow:

Detailed Steps:

-

Sample Preparation: Cells are cultured and treated with varying concentrations of this compound for a specified duration.

-

Extraction: Cells are harvested and lysed. The lysate is split into two aliquots.

-

Differential Degradation:

-

Neutralization: Both samples are neutralized to a physiological pH.

-

Enzymatic Cycling Reaction: The samples are added to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic probe. In the presence of NAD+ or NADH, a cycling reaction is initiated, leading to the accumulation of a detectable product.

-

Detection: The absorbance or fluorescence is measured using a plate reader.

-

Quantification: The concentrations of NAD+ and NADH in the samples are determined by comparing their signals to a standard curve generated with known concentrations of NAD+.[16][17]

Alternative high-precision methods include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

In Vitro NAMPT Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of this compound on NAMPT enzymatic activity.

Principle: This assay measures the production of NMN from nicotinamide and PRPP (phosphoribosyl pyrophosphate) by recombinant NAMPT.

Workflow:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human NAMPT enzyme, its substrates (nicotinamide and PRPP), and varying concentrations of this compound.

-

Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion.

-

Detection of Product: The amount of NMN produced can be quantified using various methods, such as coupling the reaction to a subsequent enzyme that uses NMN to produce a detectable signal (e.g., a change in absorbance or fluorescence).

-

Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a novel class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. Its dual inhibition of NAMPT and CDK-family kinases creates a powerful, multi-pronged attack on cancer cell proliferation, energy metabolism, and DNA repair capacity. The direct depletion of NAD+ through NAMPT inhibition is a key mechanism that not only starves the cell of a critical coenzyme but also enhances the efficacy of its DDR-disrupting activities.

Future research should focus on elucidating the full spectrum of CDK targets of this compound and their relative contributions to its overall efficacy. Furthermore, clinical investigations will be crucial to identify patient populations most likely to benefit from this dual-mechanism agent, potentially through biomarkers related to NAMPT expression or deficiencies in DNA damage response pathways. The interplay between this compound-induced NAD+ depletion and the tumor immune microenvironment also warrants further investigation.

References